molecular formula C12H14F4N2O2 B13568787 tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate

tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate

Cat. No.: B13568787
M. Wt: 294.24 g/mol
InChI Key: WHENNGVAKOEXJN-UHFFFAOYSA-N
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Description

tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a tetrafluorophenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,3,5,6-tetrafluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the tetrafluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate can be compared with other similar compounds such as:

    tert-Butyl N-(4-aminobutyl)carbamate: This compound has a similar structure but with a butyl group instead of a tetrafluorophenyl group. It is used in the synthesis of pharmacologically active compounds.

    tert-Butyl carbamate: This compound lacks the amino and tetrafluorophenyl groups and is used as a protecting group in organic synthesis.

    tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group and is used as a precursor for the synthesis of various derivatives.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in the other similar compounds.

Properties

Molecular Formula

C12H14F4N2O2

Molecular Weight

294.24 g/mol

IUPAC Name

tert-butyl N-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H14F4N2O2/c1-12(2,3)20-11(19)18-4-5-6(13)8(15)10(17)9(16)7(5)14/h4,17H2,1-3H3,(H,18,19)

InChI Key

WHENNGVAKOEXJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=C(C(=C1F)F)N)F)F

Origin of Product

United States

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